molecular formula C19H19FN4O3S B6529122 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 946238-80-8

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B6529122
CAS No.: 946238-80-8
M. Wt: 402.4 g/mol
InChI Key: OVVFXQZDWDUMMK-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (hereafter referred to as Compound A) features a pyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a piperazine ring. The piperazine is further modified with a 4-fluoro-3-methylbenzenesulfonyl group. This structural motif is common in medicinal chemistry, where sulfonyl groups enhance metabolic stability and piperazine improves solubility and receptor binding .

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-14-13-15(4-5-16(14)20)28(25,26)24-10-8-23(9-11-24)19-7-6-17(21-22-19)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFXQZDWDUMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the piperazinyl derivative. This intermediate is subsequently coupled with a furan-2-yl-pyridazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.
  • 4-Fluoro-3-methylbenzenesulfonyl-piperazine : The sulfonyl group enhances electronegativity and stability, while the fluorine and methyl groups influence steric and electronic properties.

Comparison with Similar Pyridazine Derivatives

Structural Analogues and Substituent Variations

The following compounds are structurally related to Compound A , differing in substituents or core modifications:

Compound Name Pyridazine Substituents Piperazine Substituents Key Differences Biological Activity Reference
Compound A 6-(furan-2-yl) 4-(4-fluoro-3-methylbenzenesulfonyl) Reference compound Potential CNS/anti-inflammatory activity (inferred)
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 3-Cl, 6-(4-(2-fluorophenyl)piperazine) 2-Fluorophenyl Chlorine at position 3 instead of sulfonyl-piperazine; lacks furan Antihypertensive/antiplatelet aggregation
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine 6-(3-methylpyrazole) 2,4-difluorobenzenesulfonyl Pyrazole vs. furan; additional fluorine on sulfonyl Antibacterial/antiviral
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS 1105195-43-4) 6-(piperazine) Unsubstituted piperazine No sulfonyl group; simpler piperazine Research tool for receptor studies
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one Pyridazinone (ketone) 4-Chlorophenyl Ketone at position 3 vs. sulfonyl-piperazine Antifungal activity

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Compound A (~397.43 g/mol) is heavier than simpler analogues like 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (230.27 g/mol, ) due to the sulfonyl and methyl groups.
  • Solubility: The sulfonyl group in Compound A may reduce aqueous solubility compared to pyridazinones (e.g., ), but improve membrane permeability.
  • Metabolic Stability : The 4-fluoro-3-methylbenzenesulfonyl moiety likely enhances resistance to oxidative metabolism compared to unsubstituted piperazines .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Sulfonyl Groups : Critical for enhancing metabolic stability and target affinity.
    • Furan vs. Pyrazole/Pyridine : Furan's smaller size may reduce steric hindrance in binding pockets compared to bulkier heterocycles.
    • Fluorine Substitution : The 4-fluoro group in Compound A may optimize electronic effects without introducing excessive hydrophobicity.
  • Comparative Efficacy :

    • Compound A vs. 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine : The sulfonyl group in Compound A likely improves pharmacokinetic profiles but may reduce solubility .
    • Compound A vs. MW069a (): MW069a's pyrimidinyl-piperazine substituent may offer higher selectivity for kinase targets.

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